molecular formula C11H9FO3S B14387166 (6-Fluoro-5-methoxy-1-benzothiophen-3-yl)acetic acid CAS No. 89818-32-6

(6-Fluoro-5-methoxy-1-benzothiophen-3-yl)acetic acid

Cat. No.: B14387166
CAS No.: 89818-32-6
M. Wt: 240.25 g/mol
InChI Key: DOXYCQYFMPOJDA-UHFFFAOYSA-N
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Description

(6-Fluoro-5-methoxy-1-benzothiophen-3-yl)acetic acid is a chemical compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This specific compound is characterized by the presence of a fluoro group at the 6th position, a methoxy group at the 5th position, and an acetic acid moiety at the 3rd position of the benzothiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Fluoro-5-methoxy-1-benzothiophen-3-yl)acetic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts, as well as reaction temperature and time, are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

(6-Fluoro-5-methoxy-1-benzothiophen-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: The fluoro and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

(6-Fluoro-5-methoxy-1-benzothiophen-3-yl)acetic acid has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6-Fluoro-5-methoxy-1-benzothiophen-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    1-Benzothiophene: A parent compound with a similar structure but lacking the fluoro and methoxy groups.

    5-Methoxy-1-benzothiophene: Similar structure with a methoxy group but without the fluoro group.

    6-Fluoro-1-benzothiophene: Similar structure with a fluoro group but without the methoxy group.

Uniqueness

(6-Fluoro-5-methoxy-1-benzothiophen-3-yl)acetic acid is unique due to the presence of both fluoro and methoxy groups, which may confer distinct chemical and biological properties compared to its analogs. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets.

Properties

CAS No.

89818-32-6

Molecular Formula

C11H9FO3S

Molecular Weight

240.25 g/mol

IUPAC Name

2-(6-fluoro-5-methoxy-1-benzothiophen-3-yl)acetic acid

InChI

InChI=1S/C11H9FO3S/c1-15-9-3-7-6(2-11(13)14)5-16-10(7)4-8(9)12/h3-5H,2H2,1H3,(H,13,14)

InChI Key

DOXYCQYFMPOJDA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=CS2)CC(=O)O)F

Origin of Product

United States

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